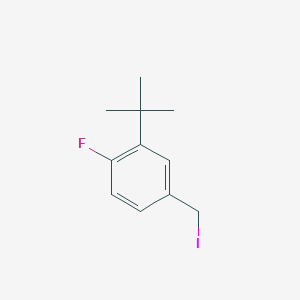

3-Tert-butyl-4-fluorobenzyl iodide

Description

Properties

Molecular Formula |

C11H14FI |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

2-tert-butyl-1-fluoro-4-(iodomethyl)benzene |

InChI |

InChI=1S/C11H14FI/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-6H,7H2,1-3H3 |

InChI Key |

FPPABVRMJIDGHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)CI)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- In contrast, [o-FBz-1-APy]I₃ features a flexible channel structure that accommodates dynamic I₃⁻ chains, enabling high ionic conductivity .

Conductivity and Thermal Behavior

Key Observations :

- Unlike [o-FBz-1-APy]I₃, which exhibits thermally activated ionic conductivity due to mobile I₃⁻ chains, this compound is expected to show negligible conductivity as a covalent organic compound.

- The ionic conductivity of [o-FBz-1-APy]I₃ surpasses CuPbI₃ by three orders of magnitude at 343 K, highlighting the role of polyiodide mobility in enhancing performance .

Key Observations :

- While this compound may serve as a niche reagent in sterically demanding reactions, [o-FBz-1-APy]I₃ is optimized for energy applications due to its high ionic conductivity and structural robustness .

Q & A

Q. How do researchers address discrepancies in bioactivity data across studies (e.g., antimicrobial assays)?

- Methodological Answer : Standardize assays using CLSI guidelines. Control variables:

- Culture medium : Use Mueller-Hinton II for consistency.

- Compound solubility : Ensure DMSO concentration ≤1% to avoid cytotoxicity.

- Positive controls : Compare with ciprofloxacin for bacteria and fluconazole for fungi. Statistical analysis (ANOVA with Tukey post-hoc) identifies significant differences (p < 0.05). Replicate experiments across ≥3 independent labs to confirm trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.